molecular formula C9H5ClFN3O2 B1461217 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039876-00-0

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1461217
CAS RN: 1039876-00-0
M. Wt: 241.6 g/mol
InChI Key: MWMTVCVBEKDLTP-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluorophenylboronic acid” is used in organic synthesis, catalysis, analytical chemistry, and biological systems . It has a molecular weight of 174.37 .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-fluorophenylboronic acid” is ClC6H3(F)B(OH)2 .


Chemical Reactions Analysis

“3-Chloro-4-fluorophenylboronic acid” is a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reaction, and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“3-Chloro-2-fluorophenylboronic acid” is a solid with a melting point of 223 °C (dec.) (lit.) . It is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazoles, including structures similar to 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development due to a broad range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The synthesis of new triazole derivatives is geared towards addressing emerging diseases and resistant bacterial strains. There's a noted emphasis on sustainable and energy-efficient methods of preparation that align with green chemistry principles (Ferreira et al., 2013).

Advances in Synthesis Techniques

Significant advancements in the synthesis of 1,2,3-triazoles have been made, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique has facilitated the development of triazole compounds with enhanced selectivity and efficiency, broadening their applicability in medicinal chemistry and beyond. The eco-friendly approaches to triazole synthesis, using novel catalysts and greener solvents, are particularly noteworthy for their potential to reduce environmental impact (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives have also been identified as effective corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metals provides a protective layer that significantly reduces corrosion, making them valuable in industrial applications where metal longevity is critical. This application is particularly relevant in acidic environments where metal components are susceptible to accelerated degradation (Hrimla et al., 2021).

Environmental and Safety Considerations

While the focus on triazoles' applications is predominantly positive, there's an ongoing need to assess their environmental impact, particularly concerning the persistence and bioaccumulation potential of fluorinated compounds. Studies have indicated that while triazoles and their derivatives offer considerable benefits, their environmental fate and potential toxicity warrant further investigation to ensure they do not pose significant risks (Wang et al., 2013).

Safety and Hazards

“3-Chloro-2-fluorophenylboronic acid” is classified as causing skin irritation (Category 2) and eye irritation (Category 2A) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMTVCVBEKDLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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